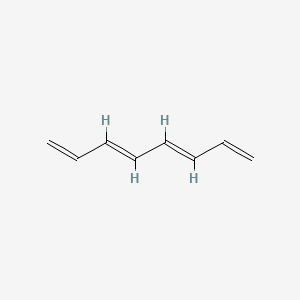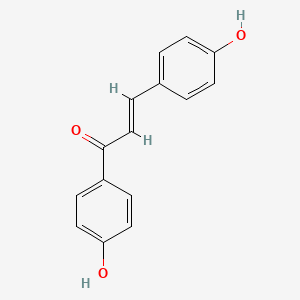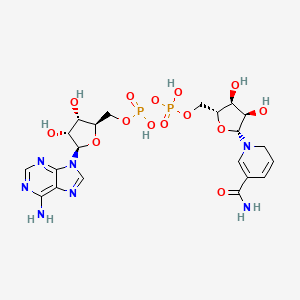
6-hydro-beta-NAD
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-hydro-beta-NAD is an NADP obtained by formal reduction of the 1,6-position in the pyridine ring of beta-NAD. It is a NAD and a NAD(P)H. It is a conjugate acid of a 6-hydro-beta-NAD(2-).
Wissenschaftliche Forschungsanwendungen
1. Role in Human Liver Microsomal Steroid Metabolism
6-hydro-beta-NAD is significant in the metabolism of steroids in the human liver. It is involved in the cytochrome P-450-dependent steroid hormone metabolism, particularly in the 6 beta hydroxylation of steroid substrates like testosterone and progesterone. This process suggests a critical role of 6-hydro-beta-NAD in the liver's enzymatic activities related to steroid hormones (Waxman et al., 1988).
2. Interaction with Glycoside Hydrolase Family 4
Research on GlvA, a 6-phospho-alpha-glucosidase from Bacillus subtilis, indicates that 6-hydro-beta-NAD interacts with enzymes from the glycoside hydrolase family 4. This interaction is essential for the hydrolysis of specific 6-phospho-glucosides, revealing an important role in metabolic processes involving carbohydrate modifications (Yip et al., 2007).
3. Role in Beta-Hydroxyacid Dehydrogenases
Beta-hydroxyacid dehydrogenases, which play a role in the oxidation of beta-hydroxyacid substrates, are significantly impacted by 6-hydro-beta-NAD. These enzymes are vital for various metabolic processes, including energy storage and substrate utilization in bacteria (Njau et al., 2001).
4. Methodology for Studying NAD+ Biology
In the study of NAD+ metabolism, which is crucial for understanding various diseases and potential therapies, 6-hydro-beta-NAD is used as a critical component in analytical methods. These methods are based on liquid chromatography-tandem mass spectrometry and are essential for researching metabolic status and diseases related to NAD+ biology (Giner et al., 2021).
5. Influence on Metabolic Flux Redistribution in Escherichia coli
6-hydro-beta-NAD is involved in metabolic engineering studies, particularly in the manipulation of cofactor levels in Escherichia coli. This manipulation can impact the NADH/NAD(+) ratio, influencing the production of various fermentation products and offering insights into genetic engineering applications (San et al., 2002).
6. Monitoring Degradation of Polymers
In biomaterials science, 6-hydro-beta-NAD is used in enzymatic assays to monitor the degradation of polymers like poly(beta-hydroxybutyrate). This novel method, involving the conversion of NAD to NADH, provides valuable insights into the study of polymer hydrolysis (Foster & Tighe, 1995).
Eigenschaften
Produktname |
6-hydro-beta-NAD |
|---|---|
Molekularformel |
C21H29N7O14P2 |
Molekulargewicht |
665.4 g/mol |
IUPAC-Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(5-carbamoyl-2H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C21H29N7O14P2/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33/h1-2,4,7-8,10-11,13-16,20-21,29-32H,3,5-6H2,(H2,23,33)(H,34,35)(H,36,37)(H2,22,24,25)/t10-,11-,13-,14-,15-,16-,20-,21-/m1/s1 |
InChI-Schlüssel |
QVQHBKNZCMZBKP-NNYOXOHSSA-N |
Isomerische SMILES |
C1C=CC(=CN1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N |
Kanonische SMILES |
C1C=CC(=CN1C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



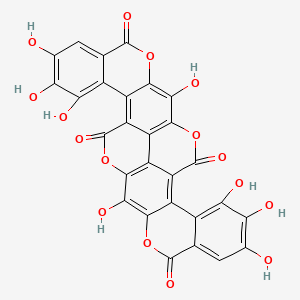
![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-2,6-dimethyl-5-methylidenehept-2-enethioate](/img/structure/B1236499.png)
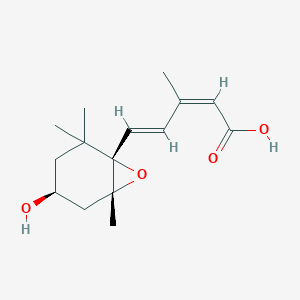
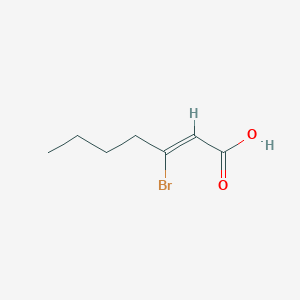
![2-[2-[[[1-(1H-imidazol-5-ylsulfonyl)-3-piperidinyl]-oxomethyl]amino]-4-thiazolyl]acetic acid ethyl ester](/img/structure/B1236503.png)
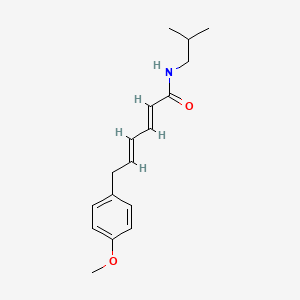

![(1R,2S,8S,9R,14R,15R,17R,18S,21S,24R,26S,27S)-5,14,15-trihydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.1.118,27.01,5.02,24.08,17.09,14.021,26]nonacos-11-ene-4,10,22,29-tetrone](/img/structure/B1236511.png)
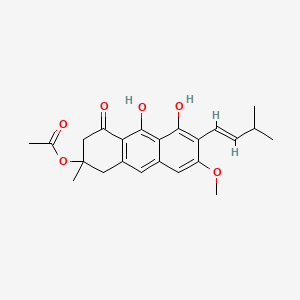
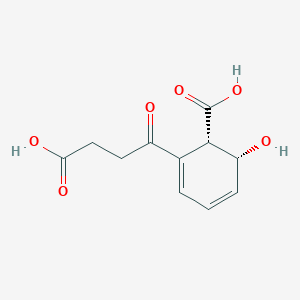

![(S)-2-Amino-3-{[(E)-4-hydroxy-3-methylbut-2-enylamino]purin-9-yl}propanoic acid](/img/structure/B1236516.png)
